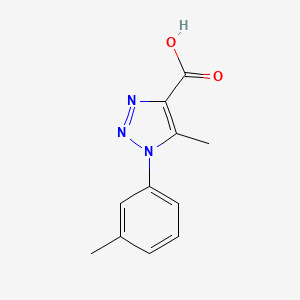

5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Vue d'ensemble

Description

5-Methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a triazole derivative with a phenyl group at the 1-position and a methyl group at the 5-position. Triazoles are a class of heterocyclic compounds containing three nitrogen atoms in a five-membered ring, and they are known for their diverse biological and chemical properties.

Synthetic Routes and Reaction Conditions:

Hantzsch Dihydropyridine Synthesis: This method involves the condensation of β-ketoesters with ammonia and α-haloketones to form dihydropyridines, which can be further cyclized to triazoles.

Click Chemistry: The Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes is a popular method for synthesizing triazoles. This reaction is often catalyzed by copper(I) salts.

Buchwald-Hartwig Amination: This method involves the palladium-catalyzed coupling of aryl halides with amines to form triazoles.

Industrial Production Methods: Industrial production of triazoles typically involves large-scale chemical synthesis using the above methods, with optimization for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance production efficiency.

Types of Reactions:

Oxidation: Oxidation reactions can convert the methyl group to a carboxylic acid.

Reduction: Reduction reactions can reduce nitro groups to amines.

Substitution: Substitution reactions can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) in acidic conditions.

Reduction: Tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.

Substitution: Halogenation reagents like bromine (Br₂) or iodine (I₂) in the presence of a catalyst.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Halogenated compounds.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C11H11N3O2

- SMILES : CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)O)

- InChIKey : CFWWWVDWLUAXPU-UHFFFAOYSA-N

The compound features a triazole ring, which is known for its biological activity and utility in drug development. The presence of the carboxylic acid group enhances its solubility and reactivity, making it suitable for various applications.

Medicinal Chemistry

5-Methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been investigated for its potential as an anti-cancer agent. Triazoles are known to exhibit a range of biological activities, including anti-inflammatory, antifungal, and anticancer properties.

Case Study : In a study published in the Journal of Medicinal Chemistry, derivatives of triazole compounds were synthesized and tested against various cancer cell lines. The results indicated that compounds with a triazole moiety showed promising cytotoxic effects, suggesting that this compound could be developed into a therapeutic agent for cancer treatment .

Agricultural Chemistry

The compound has potential applications as a pesticide or herbicide due to its ability to inhibit specific enzymes found in pests. Research has shown that triazole derivatives can disrupt metabolic pathways in insects, leading to their death.

Case Study : A recent study demonstrated that triazole-based compounds effectively controlled pest populations in agricultural settings. The study highlighted the effectiveness of these compounds in reducing crop damage while being environmentally safer compared to traditional pesticides .

Material Science

This compound can be utilized in the synthesis of polymers and materials with specific properties. Its ability to form coordination complexes with metals opens avenues for developing new materials with enhanced mechanical and thermal properties.

Data Table: Properties of Related Triazole Polymers

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) | Application Area |

|---|---|---|---|

| Triazole-based Polyurethane | 250 | 50 | Coatings |

| Triazole-containing Nanocomposite | 300 | 70 | Electronics |

Mécanisme D'action

The compound exerts its effects through various molecular targets and pathways:

Antimicrobial Activity: It may inhibit bacterial cell wall synthesis or disrupt membrane integrity.

Anti-inflammatory Activity: It may modulate inflammatory pathways by inhibiting key enzymes or cytokines.

Antioxidant Activity: It may scavenge free radicals and reduce oxidative stress.

Comparaison Avec Des Composés Similaires

1,2,3-Triazole-4-carboxylic acid: Similar structure but lacks the methyl group at the 5-position.

1-(3-Methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but lacks the methyl group at the 5-position.

5-Methyl-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but lacks the phenyl group at the 1-position.

Uniqueness: 5-Methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both a methyl group at the 5-position and a phenyl group at the 1-position, which can influence its chemical reactivity and biological activity.

Activité Biologique

5-Methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid (C11H11N3O2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's structure, synthesis, and biological activities supported by recent research findings.

Structural Overview

The molecular structure of this compound includes a triazole ring and a carboxylic acid functional group. The presence of the methyl group on both the triazole and phenyl rings enhances its solubility and biological interaction potential. The compound's molecular formula is with a molecular weight of approximately 237.65 g/mol .

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | C11H11N3O2 |

| Molecular Weight | 237.65 g/mol |

| SMILES | CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)O) |

| InChI Key | CFWWWVDWLUAXPU-UHFFFAOYSA-N |

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Conventional Heating : Utilizing reagents such as phosphorus oxychloride and dimethylformamide to facilitate the reaction at varying temperatures.

- Microwave-Assisted Synthesis : This method enhances reaction rates and yields by providing uniform heating .

Biological Activity

This compound exhibits a range of biological activities that are significant for pharmaceutical applications:

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety demonstrate substantial antimicrobial properties. In vitro studies have shown that similar triazole derivatives exhibit activity against various bacterial strains and fungi .

Anticancer Properties

The compound has been evaluated for its anticancer potential, particularly in cell lines such as HT29 (colon cancer) and Jurkat (T-cell leukemia). The structure-activity relationship (SAR) suggests that modifications in the phenyl ring can enhance cytotoxic activity. For instance, methyl substitutions at specific positions have been linked to increased potency .

The proposed mechanisms through which this compound exerts its effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation.

- Induction of Apoptosis : Studies indicate that it may trigger apoptotic pathways in cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activity of triazole derivatives similar to this compound:

Propriétés

IUPAC Name |

5-methyl-1-(3-methylphenyl)triazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-7-4-3-5-9(6-7)14-8(2)10(11(15)16)12-13-14/h3-6H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFWWWVDWLUAXPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.